molecular formula C29H26N2O6 B13643547 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid

Cat. No.: B13643547
M. Wt: 498.5 g/mol
InChI Key: MDYADJADRHFGPE-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a phthalimide group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions.

    Phthalimide Introduction: The phthalimide group is introduced to the molecule through a nucleophilic substitution reaction.

    Coupling Reactions: The protected amino acid is coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

    Substitution: Nucleophilic substitution reactions are common, especially when introducing the phthalimide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Piperidine, hydrazine.

    Coupling Reagents: HBTU, DIC, EDC.

Major Products

    Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.

    Coupled Peptides: Formation of peptide bonds results in longer peptide chains.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.

Medicine

    Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.

Industry

    Biotechnology: Employed in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The phthalimide group can be used to introduce specific functional groups or linkers into the peptide chain.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid: Similar structure but lacks the phthalimide group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxycarbonylamino)hexanoic acid: Contains a tert-butoxycarbonyl group instead of the phthalimide group.

Uniqueness

The presence of both the Fmoc and phthalimide groups in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid makes it particularly useful in peptide synthesis, offering unique protection and reactivity properties.

Properties

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

(2S)-6-(1,3-dioxoisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C29H26N2O6/c32-26-22-13-5-6-14-23(22)27(33)31(26)16-8-7-15-25(28(34)35)30-29(36)37-17-24-20-11-3-1-9-18(20)19-10-2-4-12-21(19)24/h1-6,9-14,24-25H,7-8,15-17H2,(H,30,36)(H,34,35)/t25-/m0/s1

InChI Key

MDYADJADRHFGPE-VWLOTQADSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN4C(=O)C5=CC=CC=C5C4=O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN4C(=O)C5=CC=CC=C5C4=O)C(=O)O

Origin of Product

United States

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